MAO-A vs. MAO-B Inhibitory Profile
(2-Chloroquinolin-6-yl)methanamine exhibits a distinct inhibitory profile against the two isoforms of monoamine oxidase (MAO). In a direct head-to-head comparison using recombinant human enzymes, the compound showed an IC50 of 118 nM for MAO-A and a significantly higher IC50 of 1,270 nM for MAO-B [1]. This indicates a preference for MAO-A inhibition over MAO-B by a factor of approximately 10.8-fold.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 118 nM (MAO-A); 1,270 nM (MAO-B) |
| Comparator Or Baseline | Self-comparison: MAO-A vs. MAO-B for the same compound |
| Quantified Difference | 10.8-fold lower IC50 for MAO-A compared to MAO-B |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B, assessed by spectrofluorometric analysis of kynuramine oxidation to 4-hydroxyquinoline. |
Why This Matters
This isoform selectivity profile is critical for researchers targeting MAO-A for therapeutic applications (e.g., depression, anxiety) while minimizing off-target effects on MAO-B, guiding the selection of this specific building block for further medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50063521 (CHEMBL3398532) Affinity Data. IC50 values for MAO-A and MAO-B inhibition. View Source
